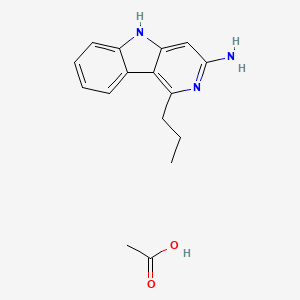
5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyridoindole core, making it a subject of interest in chemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to form 1,2-dihydro-γ-carbolines, followed by dehydrogenation to the γ-carbolinecarboxylates and conversion of the ester group to the carboxyl and finally to the amino group by Curtius rearrangement .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization and rearrangement techniques. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and application.
化学反応の分析
Types of Reactions
5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridoindole core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions vary but often include modified pyridoindole derivatives with different functional groups, enhancing their applicability in various fields.
科学的研究の応用
5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate has a wide range of applications in scientific research:
作用機序
The compound exerts its effects primarily through interaction with monoamine transporters. It is incorporated into cells via these transporters and induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death . The activation of different caspases leads to either apoptosis or necrosis, depending on the concentration of the compound .
類似化合物との比較
Similar Compounds
3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole (Trp-P-1): Known for its mutagenic and carcinogenic properties.
3-Amino-1-methyl-5H-pyrido(4,3-b)indole Acetate: Another derivative with similar applications in research and industry.
Uniqueness
5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate is unique due to its specific structural configuration, which allows for diverse chemical modifications and applications. Its ability to induce apoptosis through monoamine transporters sets it apart from other similar compounds, making it a valuable tool in cancer research and toxicology studies .
特性
CAS番号 |
75240-12-9 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC名 |
acetic acid;1-propyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C14H15N3.C2H4O2/c1-2-5-11-14-9-6-3-4-7-10(9)16-12(14)8-13(15)17-11;1-2(3)4/h3-4,6-8,16H,2,5H2,1H3,(H2,15,17);1H3,(H,3,4) |
InChIキー |
IEELFTAEUUSYMF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


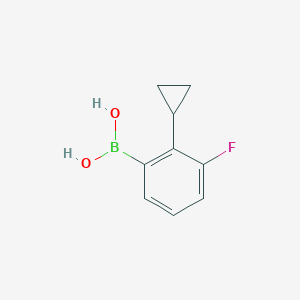
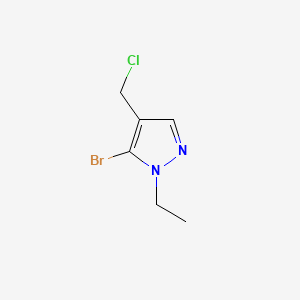

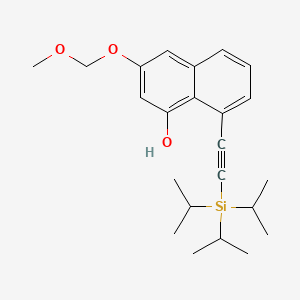
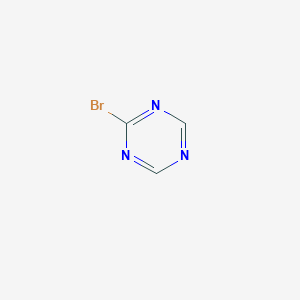
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
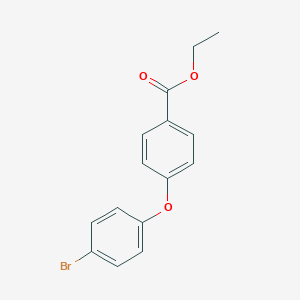
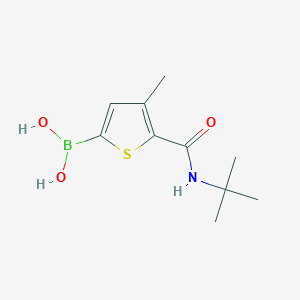
![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
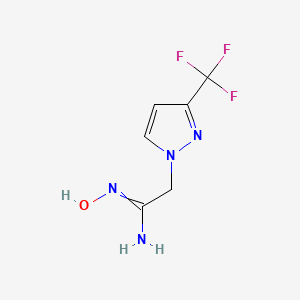
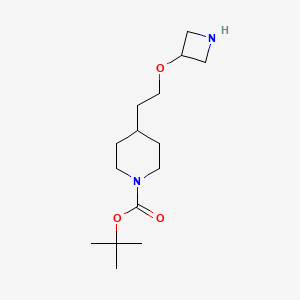
![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)

![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)
